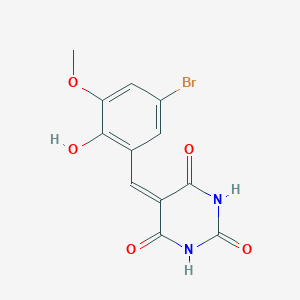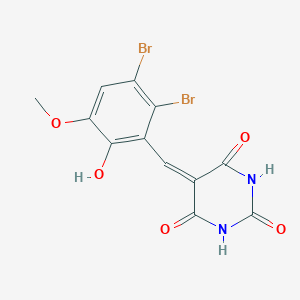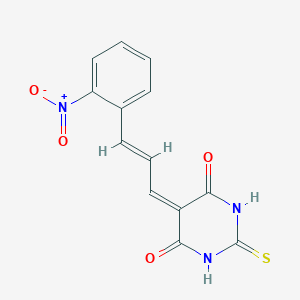![molecular formula C22H16N4O5 B413458 5,7-dimethyl-2-(4-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione CAS No. 300803-80-9](/img/structure/B413458.png)
5,7-dimethyl-2-(4-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is a complex heterocyclic compound It features a unique structure that combines multiple rings, including indeno, pyrido, and pyrimidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione typically involves multi-step reactions. One common method starts with the condensation of 2-hydroxychalcones and 1,3-dimethylbarbituric acid in the presence of a catalyst such as amberlyst-15 in refluxing toluene . The reaction proceeds through a series of cyclization and condensation steps to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory synthesis methods to scale up the process. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dimethyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by the nitro group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups at the nitrophenyl position.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its complex structure and ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indeno and pyrido rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
1,3,4-Thiadiazoles: These compounds also feature a heterocyclic structure and are known for their broad spectrum of biological activities.
Uniqueness
1,3-dimethyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is unique due to its combination of multiple ring systems and functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
300803-80-9 |
|---|---|
Molekularformel |
C22H16N4O5 |
Molekulargewicht |
416.4g/mol |
IUPAC-Name |
5,7-dimethyl-2-(4-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C22H16N4O5/c1-24-20-17(21(28)25(2)22(24)29)15(11-7-9-12(10-8-11)26(30)31)16-18(23-20)13-5-3-4-6-14(13)19(16)27/h3-10,15,23H,1-2H3 |
InChI-Schlüssel |
BTZLXIOTUOQASE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)N(C1=O)C |
Kanonische SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-({3-ethoxy-2-hydroxy-5-nitrobenzylidene}amino)phenyl]acetamide](/img/structure/B413379.png)
![[4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-fluorobenzoate](/img/structure/B413381.png)
![2-{4-[(3-{4-Bromo-3-nitrophenyl}-2-propenylidene)amino]phenyl}-5-methyl-1,3-benzoxazole](/img/structure/B413382.png)

![4-({[5-(3-Chlorophenyl)-2-furyl]methylene}amino)-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B413384.png)

![2-Ethoxy-4-nitro-6-({[4-(5-phenyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413386.png)
![(5E)-3-phenyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B413387.png)
![2-[(5E)-5-[(4-acetamidophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B413388.png)
![(5E)-2-(2-chloroanilino)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B413389.png)
![3-{2-Nitrophenyl}acrylaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B413390.png)
![2-methoxy-4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B413391.png)
![1-({[2-(4-Ethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitro-2-naphthol](/img/structure/B413392.png)

